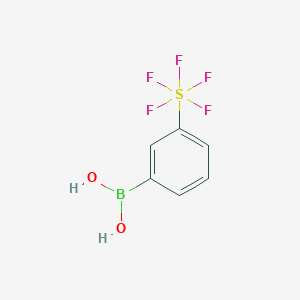

3-(Pentafluorosulfanyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Pentafluorosulfanyl)phenylboronic acid is a unique organoboron compound characterized by the presence of a pentafluorosulfanyl group attached to a phenyl ring, which is further bonded to a boronic acid functional group

Mécanisme D'action

Target of Action

3-(Pentafluorosulfanyl)phenylboronic acid, also known as [3-(pentafluoro-lambda6-sulfanyl)phenyl]boronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathways involved in the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in these pathways is crucial for the successful formation of carbon–carbon bonds .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM coupling . The compound is relatively stable, readily prepared, and generally environmentally benign . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an aryl bromide with trimethyl borate and isopropylmagnesium bromide (iPrMgBr) to form the desired boronic acid . Another approach includes the pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates, which can be trapped with boron reagents to afford boronic esters .

Industrial Production Methods

While specific industrial production methods for 3-(Pentafluorosulfanyl)phenylboronic acid are not extensively documented, the general principles of large-scale boronic acid synthesis can be applied. These methods often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which are known for their efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Pentafluorosulfanyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Palladium catalysts in Suzuki–Miyaura coupling reactions.

Major Products Formed

Phenols: Formed via oxidation.

Alcohols: Formed via reduction.

Biaryl Compounds: Formed via Suzuki–Miyaura coupling.

Applications De Recherche Scientifique

3-(Pentafluorosulfanyl)phenylboronic acid has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

- 3,5-Bis(pentafluorosulfanyl)phenylboronic acid

Uniqueness

3-(Pentafluorosulfanyl)phenylboronic acid is unique due to the presence of the pentafluorosulfanyl group, which imparts high chemical, thermal, and metabolic stability, strong electron-acceptor properties, and high lipophilicity . These properties make it particularly valuable in applications requiring robust and stable compounds.

Activité Biologique

3-(Pentafluorosulfanyl)phenylboronic acid is a compound characterized by the presence of a pentafluorosulfanyl group, which significantly influences its chemical properties and biological activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.

The unique electronic properties of the pentafluorosulfanyl group contribute to the compound's reactivity and biological interactions. It is known to act as a strong electron-withdrawing group, which can enhance the acidity of the boronic acid moiety and influence its binding interactions with biological targets.

1. Inhibitory Effects on Enzymes

Research indicates that compounds containing the pentafluorosulfanyl group exhibit significant inhibitory activities against various enzymes. For instance, studies have shown that flufenamic acid analogs with this group demonstrate inhibitory effects on aldo-keto reductase 1C3 (AKR1C3), as well as cyclooxygenases COX-1 and COX-2, which are critical in inflammatory processes .

Table 1: Inhibitory Effects of Pentafluorosulfanyl Compounds

| Compound | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| This compound | AKR1C3 | Competitive inhibition | |

| Flufenamic acid analogs | COX-1, COX-2 | Non-selective inhibition |

2. Ion Channel Modulation

The compound also serves as an ion channel modulator. Initial bioactivity studies have revealed that it can affect bile acid-sensitive ion channels, suggesting potential applications in treating conditions related to ion channel dysfunction .

3. Organocatalytic Applications

In addition to its inhibitory properties, this compound has been explored as an organocatalyst in various reactions. For instance, it has been successfully employed in Conia-ene carbocyclization reactions involving 1,3-dicarbonyl compounds, showcasing its utility in synthetic organic chemistry .

Case Study 1: Flufenamic Acid Analog Development

A study focused on developing pentafluorosulfanyl-containing analogs of flufenamic acid highlighted their synthesis and biological evaluation. The analogs were found to possess enhanced anti-inflammatory properties compared to their non-fluorinated counterparts. The study emphasized the role of the pentafluorosulfanyl group in modulating biological activity through increased potency against specific targets like COX enzymes .

Case Study 2: Anticancer Potential

Another investigation assessed the anticancer potential of boronic acids including those with pentafluorosulfanyl substitutions. The findings suggested that these compounds could selectively target cancer cells while sparing normal cells, potentially due to their unique interaction profiles with cellular receptors involved in tumor growth .

Research Findings

Recent research has provided insights into the structure-activity relationships (SAR) of pentafluorosulfanyl-containing compounds. The introduction of this group not only affects solubility and stability but also enhances binding affinity for various biological targets. Computational studies have demonstrated significant differences in pKa values between pentafluorosulfanyl and other substituents, indicating a stronger electron-withdrawing effect which correlates with increased bioactivity .

Table 2: Structure-Activity Relationships

| Substituent | pKa Value | LogP Value | Biological Activity |

|---|---|---|---|

| Pentafluorosulfanyl | 24.44 | 3.8 | Enhanced enzyme inhibition |

| Trifluoromethyl | 26.76 | 3.5 | Moderate enzyme inhibition |

Propriétés

IUPAC Name |

[3-(pentafluoro-λ6-sulfanyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF5O2S/c8-15(9,10,11,12)6-3-1-2-5(4-6)7(13)14/h1-4,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWXZNLETFLFCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(F)(F)(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.